4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxadiazole and benzoxazinone moieties, makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
The primary target of VU0620053-1 is currently unknown. Similar compounds have been found to be potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This interaction can lead to the transcription of target genes .
Biochemical Pathways
If it acts as a PPARδ/β agonist, it could potentially influence a variety of metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
If it acts as a PPARδ/β agonist, it could potentially regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.
Attachment of the Phenyl Group: The phenyl group with the 2-methylpropoxy substituent can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzoxazinone Core: The benzoxazinone core is typically formed through a cyclization reaction involving an anthranilic acid derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to ring opening or hydrogenation products.
Substitution: The phenyl ring with the 2-methylpropoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole or benzoxazinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: This compound shares the 2-methylpropoxyphenyl group but has a thiazole ring instead of an oxadiazole and benzoxazinone core.
2-[5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid: This compound also contains the 2-methylpropoxyphenyl group but features a pyrazole and thiazolidinone structure.
Uniqueness
The uniqueness of 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of the oxadiazole and benzoxazinone rings, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(2)12-26-16-9-7-15(8-10-16)21-22-19(28-23-21)11-24-17-5-3-4-6-18(17)27-13-20(24)25/h3-10,14H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPQDEWLIQOODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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